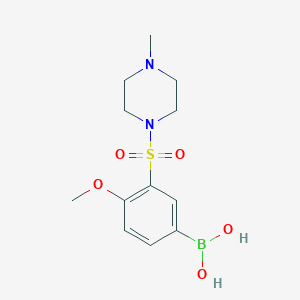

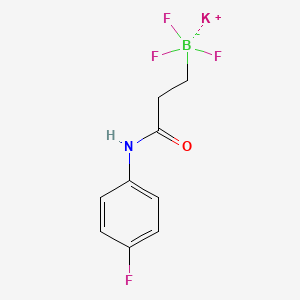

(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Overview

Description

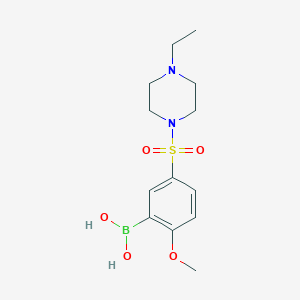

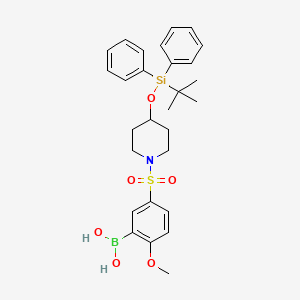

The compound is a derivative of propanoic acid, which is a simple carboxylic acid. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) group suggests that this compound could be an Fmoc-protected amino acid, commonly used in peptide synthesis . The carbamoylsulfanyl group attached to the second carbon might play a significant role in its reactivity or biological activity.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a backbone of propanoic acid, with the carbamoylsulfanyl group and the Fmoc-protected amino group attached to the second carbon. The Fmoc group is a bulky aromatic group, which could have significant implications for the compound’s physical properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the Fmoc group and the carbamoylsulfanyl group. The Fmoc group could be removed under mildly acidic conditions, a common step in peptide synthesis. The carbamoylsulfanyl group might also participate in various chemical reactions, but without more specific information, it’s difficult to predict .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the Fmoc group could increase the compound’s hydrophobicity and influence its solubility. The exact properties would depend on the specific structure and stereochemistry of the compound .Scientific Research Applications

Synthesis and Chemical Properties

- (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is used in the synthesis of various organic compounds. For instance, its derivatives have been utilized in the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its role in producing high-yield compounds from simpler substances (Le & Goodnow, 2004).

Bioimaging and Photophysical Applications

- This compound has also been explored in the field of bioimaging. Its derivatives, such as fluorenyl probes, have been investigated for their linear photophysical characteristics and two-photon absorption properties, making them useful in biological imaging applications (Morales et al., 2010).

Peptide Synthesis

- In peptide synthesis, derivatives of this acid have been employed as building blocks. For example, dipeptidyl ureas and urea acids have been synthesized using fluoren-9-ylmethoxycarbonyl amino derivatives, indicating its utility in the creation of complex peptide structures (Sureshbabu et al., 2006).

Photocatalytic Applications

- Recent studies have also shown the use of fluorene-derivative photocatalysts, like 3-amino-fluorene-2,4-dicarbonitriles, in the decarboxylative cross-coupling reactions of α-amino acids. This demonstrates the compound's potential in photocatalysis and organic synthesis (Chen et al., 2019).

Magnetic and Optical Properties

- The magnetic and optical properties of this compound's derivatives have been studied as well. For example, manganese(II) complexes containing fluorenylcarboxylate ligands demonstrate unique magnetic properties, highlighting the potential of these compounds in materials science (Tang et al., 2016).

Future Directions

The study and application of Fmoc-protected amino acids are a significant area of research in chemistry and biology, particularly in the field of peptide synthesis. This compound, with its unique carbamoylsulfanyl group, could potentially be of interest in the synthesis of novel peptides or in other chemical reactions .

properties

IUPAC Name |

(2S)-3-carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c20-18(24)27-10-16(17(22)23)21-19(25)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPYYXWHARILPJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium [4-(diphenylamino)phenyl]trifluoroboranuide](/img/structure/B1409302.png)